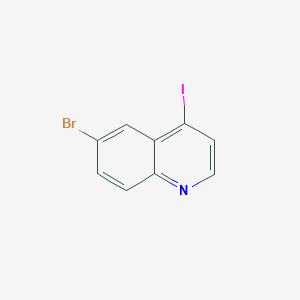

6-Bromo-4-iodoquinoline

描述

Significance of Quinolines as Privileged Structures in Organic Chemistry and Medicinal Chemistry

Quinolines, heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, are considered "privileged structures" in the realms of organic and medicinal chemistry. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This designation stems from their widespread presence in a variety of natural products and synthetic molecules that exhibit significant biological activities. semanticscholar.orgrsc.org The quinoline (B57606) framework serves as a versatile scaffold for the development of new drugs, with derivatives demonstrating a broad spectrum of therapeutic properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities. nih.govrsc.org The inherent ability of the quinoline ring system to interact with diverse biological targets has made it a focal point in drug discovery and development. researchgate.netsemanticscholar.org

The interest in quinoline derivatives is fueled by their proven track record in medicine. For instance, the anti-malarial drug quinine, and its synthetic analogues like chloroquine, are based on the quinoline core. rsc.org This success has spurred continuous research into the synthesis and functionalization of quinolines to explore new therapeutic avenues. nih.govresearchgate.net

Role of Halogenation in Modulating Quinoline Reactivity and Applications

The introduction of halogen atoms—such as bromine and iodine—onto the quinoline scaffold, a process known as halogenation, plays a crucial role in modulating the compound's physicochemical properties and reactivity. acs.orgresearchgate.netmdpi.com Halogens are highly electronegative and can significantly alter the electron distribution within the quinoline ring system. This electronic perturbation can, in turn, influence the molecule's reactivity in various chemical transformations. acs.org

Specifically, the presence of halogens provides synthetic "handles" for further functionalization through a variety of cross-coupling reactions. For example, the carbon-bromine and carbon-iodine bonds in halogenated quinolines can readily participate in well-established reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, thereby enabling the synthesis of complex and diverse molecular architectures. The differential reactivity of various halogens (e.g., iodine being more reactive than bromine in certain coupling reactions) allows for selective and sequential modifications of the quinoline core.

The strategic placement of halogens can also impact the biological activity of quinoline derivatives. smolecule.com The size, electronegativity, and lipophilicity of the halogen atom can influence how the molecule interacts with biological targets such as enzymes and receptors. mdpi.com

Specific Focus on 6-Bromo-4-iodoquinoline: Research Landscape and Future Directions

This compound is a dihalogenated quinoline that has garnered attention as a valuable intermediate in the synthesis of biologically active compounds. atlantis-press.comatlantis-press.comresearchgate.net Its structure, featuring a bromine atom at the 6-position and an iodine atom at the 4-position, makes it a particularly versatile building block for organic synthesis.

The current research landscape for this compound is primarily centered on its utility in the synthesis of more complex molecules. For instance, it has been utilized as a key intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), which are important targets in cancer therapy. atlantis-press.comresearchgate.net The synthesis of this compound itself has been a subject of study, with various methods being developed and optimized to improve yield and efficiency. atlantis-press.comresearchgate.net These synthetic routes often involve the cyclization of a substituted aniline, followed by halogenation steps. atlantis-press.comresearchgate.net

Future research directions for this compound are likely to expand beyond its role as a synthetic intermediate. Given the known biological activities of halogenated quinolines, there is potential for this compound and its derivatives to be investigated for their own therapeutic properties. The distinct electronic and steric properties conferred by the bromo and iodo substituents could lead to novel interactions with biological targets. Further exploration of its reactivity in various cross-coupling reactions could also unlock new synthetic pathways to previously inaccessible molecular scaffolds.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₅BrIN |

| Molecular Weight | 333.95 g/mol |

| IUPAC Name | This compound |

| CAS Number | 927801-23-8 |

| Appearance | Powder |

| Melting Point | 173-178 °C |

| InChI | InChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H |

| InChIKey | BWFLFNVNIISPPK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)N=CC=C2I |

Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com

Synthesis of this compound

The synthesis of this compound has been approached through several routes, often starting from 4-bromoaniline (B143363). A common strategy involves a multi-step sequence that includes a cyclization reaction to form the quinoline core, followed by halogenation. atlantis-press.comresearchgate.net

One reported synthesis begins with the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate. atlantis-press.com This is followed by a cyclization step at high temperature to yield 6-bromoquinolin-4-ol. atlantis-press.com The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.comlookchem.com In the final step, the 4-chloro substituent is replaced with iodine via a Finkelstein-type reaction, typically using sodium iodide (NaI) in a suitable solvent like acetonitrile, to afford the desired this compound. atlantis-press.com

Chemical Reactivity and Important Reactions

The chemical reactivity of this compound is dominated by the presence of the two halogen substituents, which serve as versatile handles for a range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization of the quinoline scaffold. Generally, the C-I bond is more reactive than the C-Br bond in these coupling reactions, enabling sequential modifications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce aryl or vinyl substituents at either the 4- or 6-position. By carefully selecting the reaction conditions, it is possible to achieve regioselective coupling. For example, milder conditions will typically favor reaction at the more reactive iodo-substituted position.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the quinoline ring of this compound. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond can be exploited for selective alkynylation at the 4-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction can be employed to introduce a variety of primary or secondary amines at the 4- or 6-position of this compound, providing access to a wide range of amino-substituted quinoline derivatives.

The table below summarizes these key reactions and their general conditions.

| Reaction | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Boronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., THF, 1,4-dioxane) | Aryl- or vinyl-substituted quinoline |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper(I) co-catalyst, Base (e.g., an amine), Solvent | Alkynyl-substituted quinoline |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Ligand, Base, Solvent | Amino-substituted quinoline |

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile building block for the construction of more complex and highly functionalized quinoline derivatives. atlantis-press.com Its dihalogenated nature, coupled with the differential reactivity of the bromine and iodine substituents, allows for a stepwise and regioselective introduction of various functional groups.

This strategic functionalization is particularly valuable in the synthesis of compounds with potential biological activity. lookchem.com As previously mentioned, a notable application is its use as a key intermediate in the synthesis of the PI3K/mTOR dual inhibitor GSK2126458. atlantis-press.comresearchgate.net The synthesis of such complex molecules often relies on the robust and predictable reactivity of building blocks like this compound in cross-coupling reactions.

The ability to introduce different substituents at the 4- and 6-positions of the quinoline ring system allows for the creation of libraries of diverse compounds. These libraries can then be screened for various biological activities, facilitating the discovery of new lead compounds in drug development programs.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFLFNVNIISPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590593 | |

| Record name | 6-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-23-8 | |

| Record name | 6-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 4 Iodoquinoline and Analogues

Established Synthetic Routes to 6-Bromo-4-iodoquinoline

A predominant and well-documented pathway to this compound begins with the reaction of 4-bromoaniline (B143363) with derivatives of Meldrum's acid. atlantis-press.comresearchgate.net This multi-step synthesis is characterized by a sequence of cyclization, chlorination, and subsequent iodination reactions.

Multi-step Synthesis from 4-Bromoaniline and Meldrum's Acid Derivatives

This synthetic route typically involves an initial condensation reaction, followed by a high-temperature cyclization to form the quinoline (B57606) core, and subsequent halogenation steps to yield the final product. atlantis-press.comresearchgate.net

The initial step involves the reaction of 4-bromoaniline with a Meldrum's acid derivative, such as 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.comresearchgate.net This intermediate is then subjected to high-temperature cyclization. One method involves heating the intermediate in diphenyl ether (Ph2O) at temperatures around 220-250°C to induce ring closure and form 6-bromoquinolin-4-ol. atlantis-press.com An alternative approach utilizes a preheated ether solvent, where the intermediate is added slowly and refluxed to achieve cyclization. atlantis-press.comresearchgate.net

Table 1: Cyclization Reaction Conditions

| Reactant | Solvent | Temperature | Product |

|---|---|---|---|

| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl Ether | 220-250°C | 6-Bromoquinolin-4-ol |

| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ether | Reflux | 6-Bromoquinolin-4-ol |

The resulting 6-bromoquinolin-4-ol is then converted to its 4-chloro derivative. atlantis-press.comresearchgate.net This is a crucial step as the chloro group is a better leaving group for the subsequent nucleophilic substitution. The chlorination is typically achieved by treating 6-bromoquinolin-4-ol with phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF), and heating the mixture under reflux at approximately 110°C. atlantis-press.comresearchgate.net This process yields 6-bromo-4-chloroquinoline (B1276899), which is a key intermediate in the synthesis of the final product. atlantis-press.com The reaction has been reported to achieve a yield of around 81%. atlantis-press.com

The final step in this synthetic sequence is the conversion of 6-bromo-4-chloroquinoline to this compound. atlantis-press.comresearchgate.net This is accomplished through a halogen exchange reaction, a type of nucleophilic substitution known as the Finkelstein reaction. manac-inc.co.jp The 6-bromo-4-chloroquinoline is reacted with a source of iodide ions, typically sodium iodide (NaI), in a suitable solvent like acetonitrile. atlantis-press.comresearchgate.net The mixture is heated under reflux at about 100°C for an extended period, often around 32 hours, to drive the substitution of the chloride with iodide. atlantis-press.com In some procedures, the 6-bromo-4-chloroquinoline is first converted to its hydrochloride salt before the reaction with sodium iodide. atlantis-press.com

Table 2: Halogenation Steps in the Synthesis of this compound

| Starting Material | Reagent(s) | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 6-Bromoquinolin-4-ol | POCl3, DMF (cat.) | None | 110°C | 6-Bromo-4-chloroquinoline | 81% atlantis-press.com |

| 6-Bromo-4-chloroquinoline | NaI | Acetonitrile | 100°C | This compound | Not specified |

Alternative Cyclization Strategies Utilizing Various Starting Materials

Alternative synthetic routes to the quinoline core have also been explored to circumvent some of the harsh conditions of the traditional methods.

An alternative approach involves the condensation of 4-bromoaniline with ethyl propiolate. atlantis-press.comgoogle.com This reaction, typically carried out in a solvent like methanol, forms an intermediate which can then be cyclized at high temperatures. atlantis-press.com The cyclization step is often performed in diphenyl ether at temperatures as high as 280°C to yield the quinoline ring structure. atlantis-press.com This method provides a different pathway to the 6-bromo-quinolin-4-one core, which can then be subjected to similar chlorination and iodination steps as described previously.

Ethyl 3,3-Diethoxypropanoate and 4-Bromoaniline Approaches

One established method for the synthesis of the quinoline ring system involves the reaction of 4-bromoaniline with ethyl 3,3-diethoxypropanoate. This approach first leads to the formation of an intermediate which is then cyclized under high temperatures to yield 6-bromoquinolin-4-ol. researchgate.net The cyclization is typically carried out in a high-boiling solvent like diphenyl ether. atlantis-press.com

The general reaction scheme is as follows:

Reaction of 4-bromoaniline with ethyl 3,3-diethoxypropanoate to form an enamine intermediate.

Thermal cyclization of the intermediate in a high-boiling solvent to yield 6-bromoquinolin-4-ol.

Conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com

Substitution of the chloro group with iodine using a source of iodide, such as sodium iodide (NaI), to afford the final product, this compound. atlantis-press.com

A study by Ma, Menglin, et al. outlines a similar pathway where the cyclization of the intermediate derived from ethyl 3,3-diethoxypropanoate and 4-bromoaniline is conducted in diphenyl ether at 230 °C. atlantis-press.com

Diethyl 2-(Ethoxymethylene)malonate and 4-Bromoaniline Routes

A widely employed and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction, which utilizes the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate (DEEM). wikipedia.orgmdpi.com In the context of this compound synthesis, 4-bromoaniline is reacted with DEEM. rsc.org

The reaction proceeds in two key stages:

Condensation: 4-Bromoaniline reacts with DEEM, typically with heating, to form diethyl 2-((4-bromoanilino)methylene)malonate. This step involves the substitution of the ethoxy group of DEEM by the amino group of 4-bromoaniline. rsc.org

Thermal Cyclization: The resulting intermediate is then heated at high temperatures, often in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to induce cyclization and form ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. mdpi.comrsc.org

Subsequent hydrolysis and decarboxylation of this intermediate yield 6-bromoquinolin-4-ol. mdpi.com Following the formation of 6-bromoquinolin-4-ol, the conversion to this compound is achieved through the previously described chlorination and iodination steps. atlantis-press.com

| Reactants | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoaniline and Diethyl 2-(ethoxymethylene)malonate | Heated to 145 °C for 23 hours, followed by cyclization in Ph₂O at 245 °C for 6 hours | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Not explicitly stated for this step | rsc.org |

Ethoxyethene, Diethyl Malonate, and 4-Bromoaniline Pathways

Another synthetic variation involves the in-situ formation of the necessary three-carbon unit from ethoxyethene and diethyl malonate, which then reacts with 4-bromoaniline. This pathway, as described by Duffy, Kevin J., ultimately converges to the formation of the key 6-bromo-4-hydroxyquinoline intermediate. researchgate.net The subsequent steps of chlorination and iodination would then be carried out to obtain this compound.

Optimization of Synthetic Pathways for Enhanced Yield and Efficiency

The efficiency and yield of the synthesis of this compound are critically dependent on the reaction conditions. Researchers have explored the effects of solvents and temperature to optimize these pathways.

Solvent Effects on Reaction Outcomes

The choice of solvent plays a crucial role, particularly in the high-temperature cyclization step of the Gould-Jacobs reaction. High-boiling aromatic ethers are commonly employed to achieve the necessary temperatures for efficient ring closure.

| Intermediate | Solvent | Temperature | Product | Observations | Reference |

|---|---|---|---|---|---|

| Intermediate from 4-bromoaniline and ethyl 3,3-diethoxypropanoate | Diphenyl ether (Ph₂O) | 230 °C | 6-Bromoquinolin-4-ol | Effective for high-temperature cyclization. | atlantis-press.com |

| Diethyl 2-((4-bromoanilino)methylene)malonate | Diphenyl ether (Ph₂O) | 245 °C | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | Standard high-boiling solvent for this transformation. | rsc.org |

| 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Diphenyl ether (Ph₂O) | 220-250 °C | 6-Bromoquinolin-4-ol | Commonly used for this type of cyclization. | atlantis-press.com |

| Condensation of 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate | Solvent-free | 145 °C | Diethyl 2-((4-bromoanilino)methylene)malonate | Avoids the use of a solvent in the initial condensation step. | rsc.org |

| Cyclization of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Ether | Reflux | 6-Bromoquinolin-4-ol | Used as a solvent for the cyclization of a Meldrum's acid derivative. | atlantis-press.com |

In some instances, the initial condensation step can be performed without a solvent. For example, the reaction between 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate can be carried out by heating the neat reactants. rsc.org Furthermore, one optimized synthesis of this compound noted that the initial reaction step could be conducted without ethanol, as it is generated during the reaction. atlantis-press.com

Temperature Control for Impurity Minimization and Yield Improvement

Temperature is a critical parameter that must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities. The high temperatures required for the cyclization step can also lead to side reactions if not properly managed.

| Reaction Step | Temperature | Observations | Reference |

|---|---|---|---|

| Cyclization of the intermediate from 4-bromoaniline and ethyl 3,3-diethoxypropanoate | 230 °C | Effective for the formation of 6-bromoquinolin-4-ol. | atlantis-press.com |

| Cyclization of diethyl 2-((4-bromoanilino)methylene)malonate | 245 °C | Leads to the formation of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. | rsc.org |

| Cyclization of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 190 °C | An optimized temperature to avoid impurities and improve yield. | atlantis-press.com |

| Cyclization of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 210-250 °C | Higher temperatures are also reported for this cyclization. | atlantis-press.com |

| Chlorination of 6-bromoquinolin-4-ol | 110 °C | Reflux temperature for the reaction with POCl₃. | atlantis-press.com |

| Iodination of 6-bromo-4-chloroquinoline | 100 °C | Reflux temperature for the reaction with NaI in acetonitrile. | atlantis-press.com |

Synthesis of Related Bromo- and Iodoquinoline Scaffolds

The synthetic methodologies described for this compound can be adapted to produce a variety of other bromo- and iodo-substituted quinoline scaffolds. The versatility of the Gould-Jacobs reaction allows for the use of different substituted anilines to introduce bromine or other substituents at various positions on the quinoline ring. Subsequent halogenation reactions can then be employed to introduce iodine or other halogens at specific positions.

For instance, the synthesis of 4,7-dichloroquinoline follows a similar Gould-Jacobs pathway. Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines using iodine or bromine has been shown to be an effective method for producing 3-haloquinolines. nih.gov This demonstrates the broader applicability of these synthetic strategies for accessing a diverse range of halogenated quinoline derivatives. The synthesis of various substituted quinolines is often a key step in the development of new pharmaceutical compounds. beilstein-journals.org

Synthesis of 6-Bromo-4-chloroquinoline as a Key Intermediate

The synthesis of this compound often proceeds through a crucial intermediate, 6-bromo-4-chloroquinoline. This compound is typically prepared from 6-bromoquinolin-4-ol.

A common and effective method for this transformation involves the use of phosphorus oxychloride (POCl₃). In a typical procedure, 6-bromoquinolin-4-ol is treated with phosphorus oxychloride, often with a catalytic amount of dimethylformamide (DMF), and the mixture is heated to reflux. The reaction converts the hydroxyl group at the 4-position of the quinoline ring into a chloro group.

The detailed steps are as follows:

6-bromoquinolin-4-ol is mixed with an excess of phosphorus oxychloride.

A few drops of DMF are added to catalyze the reaction.

The mixture is heated at reflux, typically around 110°C, for several hours. researchgate.netatlantis-press.com

After the reaction is complete, the excess POCl₃ is removed by distillation.

The remaining residue is carefully poured into ice water and the pH is adjusted to 5-6 using a saturated solution of sodium bicarbonate. researchgate.netatlantis-press.com

The resulting precipitate, 6-bromo-4-chloroquinoline, is then extracted with an organic solvent like dichloromethane, washed, dried, and purified. researchgate.netatlantis-press.com

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 6-Bromoquinolin-4-ol | POCl₃, DMF | 6-Bromo-4-chloroquinoline | 81% researchgate.netatlantis-press.com |

Synthetic Strategies for 6-Bromo-3-iodo-4-methoxyquinoline

Preparation of 6-Iodotetrahydroquinolines and Dihydroquinolines

Practical and scalable synthetic methods have been developed for novel tetrahydroquinolines (THQ) and dihydroquinolines (DHQ) that feature a 6-iodo substituent. These strategies are designed to produce highly lipophilic analogues suitable for further functionalization. rsc.org

One effective approach utilizes a versatile and stable quinolin-2-one intermediate. This intermediate can be selectively reduced to form either the corresponding tetrahydroquinoline or dihydroquinoline. rsc.org

Synthesis of 6-Iodotetrahydroquinolines (THQs): The reduction of the 6-iodo-quinolin-2-one intermediate to a 6-iodotetrahydroquinoline can be achieved using borane reagents. This method provides a reliable pathway to the saturated heterocyclic scaffold. rsc.org

Synthesis of 6-Iododihydroquinolines (DHQs): Alternatively, the same quinolin-2-one intermediate can be reduced to the corresponding 6-iododihydroquinoline. This transformation is accomplished using diisobutylaluminium hydride (DIBAL). The reaction proceeds through a novel elimination mechanism that is more favorable at higher temperatures. rsc.org

These synthetic routes offer flexibility and are suitable for both small-scale and multigram-scale production, providing access to a library of derivatizable, lipophilic 6-iodinated quinoline scaffolds. rsc.org

Chemical Reactivity and Transformation of 6 Bromo 4 Iodoquinoline

Cross-Coupling Reactions of Halogenated Quinolines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of dihalogenated quinolines such as 6-bromo-4-iodoquinoline, these reactions offer a pathway to introduce diverse molecular fragments at specific positions on the quinoline (B57606) core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for the formation of C-C bonds. rsc.org

In dihalogenated quinolines containing both bromine and iodine, the Suzuki-Miyaura coupling can be directed to a specific position based on the differing reactivities of the carbon-halogen bonds. This regioselectivity is crucial for the controlled synthesis of specifically substituted quinolines. Research has shown that in substrates like 2-bromo-4-iodoquinoline, the Suzuki-Miyaura coupling occurs preferentially at the C4 position, where the iodine atom is located. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle.

While specific studies on this compound are not as prevalent in the readily available literature, the established principles of reactivity in dihalopyridines and other dihaloquinolines strongly suggest that the Suzuki-Miyaura reaction on this substrate would also proceed with high regioselectivity at the C4 position.

The difference in reactivity between iodo and bromo substituents is a well-established principle in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl > F. This trend is primarily governed by the bond strength between the carbon and the halogen atom; the weaker C-I bond is more readily cleaved by the palladium catalyst during the oxidative addition step of the catalytic cycle. nih.gov

This differential reactivity is the basis for the regioselective functionalization of molecules like this compound. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, it is possible to selectively react at the C4-iodo position while leaving the C6-bromo position intact for subsequent transformations.

Below is a table illustrating the general reactivity trend of aryl halides in Suzuki-Miyaura cross-coupling reactions.

| Halogen Substituent | Relative Reactivity |

| Iodo | Highest |

| Bromo | Intermediate |

| Chloro | Lower |

| Fluoro | Lowest |

This table illustrates the general trend of halogen reactivity in palladium-catalyzed cross-coupling reactions.

The differential reactivity of the iodo and bromo substituents in this compound opens up the possibility of performing sequential palladium-catalyzed cross-coupling reactions. This powerful strategy allows for the introduction of two different substituents at the C4 and C6 positions in a controlled, stepwise manner.

A typical synthetic approach would involve a first cross-coupling reaction under milder conditions to selectively target the more reactive C4-iodo position. After purification of the mono-substituted product (a 4-substituted-6-bromoquinoline), a second cross-coupling reaction can be carried out, often under more forcing conditions, to functionalize the less reactive C6-bromo position. This sequential approach provides access to a wide array of 4,6-disubstituted quinolines that would be difficult to synthesize through other methods.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly efficient method for the formation of carbon-carbon triple bonds.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of dihalogenated quinolines exhibits high regioselectivity. For substrates containing both iodo and bromo substituents, the reaction occurs preferentially at the iodo-substituted position. Studies on 2-bromo-4-iodo-quinoline have shown that the Sonogashira coupling selectively yields the 4-alkynyl-2-bromoquinoline product. nih.gov This selectivity is again due to the higher reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the palladium catalytic cycle.

Applying this principle to this compound, one can confidently predict that a Sonogashira reaction would selectively yield 4-alkynyl-6-bromoquinoline derivatives. This allows for the introduction of an alkynyl group at the C4 position, with the C6-bromo position remaining available for further synthetic modifications.

The following table provides a hypothetical representation of a regioselective Sonogashira coupling with this compound based on established reactivity patterns.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | 4-Alkynyl-6-bromoquinoline |

This table illustrates the expected outcome of a Sonogashira reaction with this compound based on known regioselectivity principles.

Heck Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes.

The reactivity of aryl halides in the Heck reaction also follows the general trend of I > Br > Cl. Therefore, in a molecule like this compound, the Heck reaction is expected to occur selectively at the more reactive C4-iodo position. This would result in the formation of a 4-alkenyl-6-bromoquinoline, with the bromo substituent at the C6 position remaining untouched.

This regioselectivity allows for the introduction of a variety of vinyl groups at the C4 position of the quinoline ring. The resulting product, a 4-alkenyl-6-bromoquinoline, can then be used in subsequent cross-coupling reactions at the C6 position to generate more complex and diverse molecular architectures. While specific examples of Heck reactions on this compound are not prevalent in the surveyed literature, the established principles of halogen reactivity in this reaction allow for a reliable prediction of its regioselective outcome.

Halogen Dance Reactions in Quinoline Chemistry

The halogen dance (HD) is a base-induced intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. eurekaselect.comwikipedia.org This rearrangement is a powerful tool for achieving functionalization at positions that are not easily accessible through other synthetic routes. wikipedia.orgclockss.org

The scope of the halogen dance reaction is broad, applicable to various heteroaromatic systems including pyridines, thiazoles, and quinolines. eurekaselect.comclockss.org Both bromine and iodine atoms are known to undergo this migration, with chlorine being less common. scribd.com The reaction allows for 1,2-, 1,3-, and even 1,4-halogen shifts, providing access to a variety of regioisomers. clockss.org

The halogen dance reaction is a strategic method for the regioselective functionalization of quinolines. mdpi.comnih.gov After the base-induced migration of a halogen, the newly formed organometallic intermediate (e.g., a lithiated quinoline) can be trapped by various electrophiles. This "interrupted" halogen dance allows for the introduction of a functional group at the position vacated by the halogen, while the halogen itself is now located at a new, thermodynamically favored position. wikipedia.org

This strategy enables the synthesis of substituted quinolines that would be difficult to prepare using conventional methods like directed ortho-metalation or C-H activation. clockss.orgnih.gov For example, starting with a haloquinoline, one can induce a halogen dance and then quench the reaction with an electrophile like an aldehyde, carbon dioxide, or a silyl (B83357) chloride to install a new functional group at a specific site. This provides a flexible and powerful approach to synthesizing complex, polysubstituted quinoline derivatives. rsc.orgnih.govmdpi.com

Nucleophilic Substitution Aromatic (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group (typically a halogen).

In the case of this compound, the quinoline nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions. The C4 position is highly activated. The relative reactivity of leaving groups in SNAr reactions does not always follow bond strength and is often F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. masterorganicchemistry.com However, this order can change depending on the nucleophile and reaction conditions. researchgate.netbyu.edu

Given the electronic properties of the quinoline ring, the C4-I bond in this compound would be susceptible to SNAr displacement by strong nucleophiles like alkoxides, thiolates, or amines. The C6-Br bond is significantly less activated and would not be expected to react under typical SNAr conditions. This difference in reactivity allows for selective functionalization at the C4 position via nucleophilic substitution, complementing the palladium-catalyzed methods.

Lithiation and Magnesiation of Quinolines for Subsequent Functionalization

The introduction of functional groups onto the quinoline core of this compound can be effectively achieved through the generation of organometallic intermediates via lithiation or magnesiation. These methods primarily involve halogen-metal exchange or deprotonative metalation.

Halogen-metal exchange is a powerful technique for the regioselective formation of organometallic reagents from organic halides. wikipedia.orgias.ac.inorganicreactions.org In the case of this compound, the differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited to achieve selective metalation. The rate of halogen-metal exchange typically follows the order I > Br > Cl. wikipedia.org

When this compound is treated with an organolithium reagent, such as n-butyllithium, at low temperatures, the exchange is expected to occur preferentially at the more reactive C-I bond. This would generate a 4-lithio-6-bromoquinoline intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.

Similarly, halogen-magnesium exchange can be accomplished using Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl) or its more reactive "Turbo-Grignard" counterpart, i-PrMgCl·LiCl. researchgate.netharvard.edu This method also favors the exchange at the C-I bond, leading to the formation of a 4-magnesio-6-bromoquinoline species, which can subsequently react with electrophiles.

| Substrate | Reagent | Predominant Intermediate | Subsequent Reaction |

| This compound | n-Butyllithium | 4-Lithio-6-bromoquinoline | Reaction with electrophiles |

| This compound | i-PrMgCl·LiCl | 4-(Chloromagnesio)-6-bromoquinoline | Reaction with electrophiles |

Deprotonative metalation, or lithiation, involves the direct abstraction of a proton from the aromatic ring by a strong base, typically an organolithium reagent. The regioselectivity of this process is governed by the acidity of the C-H bonds, which is influenced by the electronic effects of the substituents and the directing capabilities of heteroatoms. In quinoline, the C-H bonds are generally not acidic enough for easy deprotonation by common lithium bases. However, the presence of electron-withdrawing halogen atoms can increase the acidity of adjacent C-H protons.

For this compound, deprotonation could potentially occur at positions C2, C3, C5, C7, or C8. The directing effect of the quinoline nitrogen would favor deprotonation at C2 and C8. The inductive effects of the halogens at C4 and C6 would acidify the protons at C3, C5, and C7. The precise outcome of a deprotonative metalation strategy would depend on the specific base and reaction conditions employed, and may lead to a mixture of products.

C-H Activation and Direct Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful, atom-economical methods for the modification of aromatic and heteroaromatic compounds. nih.gov These strategies, often catalyzed by transition metals like palladium or rhodium, avoid the pre-functionalization steps required in traditional cross-coupling reactions. nih.govnih.gov

For the quinoline scaffold, C-H activation can be directed to various positions depending on the catalyst, ligands, and directing groups employed. nih.gov In the case of this compound, several C-H bonds are available for activation. Palladium-catalyzed C-H functionalization reactions are well-established for quinolines. nih.govnih.govrsc.org For instance, C-H arylation, alkenylation, or alkynylation can be achieved.

The regioselectivity of C-H activation on the this compound backbone would be influenced by both the directing effect of the quinoline nitrogen and the electronic and steric properties of the halogen substituents. The C2 and C8 positions are often favored for functionalization due to the directing influence of the nitrogen atom. nih.gov However, the steric hindrance from the iodo group at C4 might disfavor functionalization at C3 and C5. The electronic effects of the halogens could also modulate the reactivity of the various C-H bonds. While specific studies on the C-H activation of this compound are not extensively reported, the general principles of transition-metal-catalyzed C-H functionalization of substituted quinolines provide a framework for predicting potential reaction pathways. nih.govnih.gov

| Reaction Type | Catalyst (Example) | Potential Functionalization Sites |

| C-H Arylation | Palladium(II) acetate | C2, C8, other positions |

| C-H Alkenylation | Rhodium complexes | C2, C8, other positions |

Applications in Medicinal Chemistry and Drug Discovery

6-Bromo-4-iodoquinoline as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a critical starting material in the multi-step synthesis of various biologically active compounds. researchgate.net The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to its utility. The C-I bond is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the more stable C-Br bond. This reactivity difference enables chemists to perform site-selective functionalization, first at the 4-position and subsequently at the 6-position, providing a controlled and efficient route to complex, multi-substituted quinoline (B57606) derivatives. This strategic approach is fundamental in constructing molecules for drug discovery programs, most notably in the synthesis of potent enzyme inhibitors. researchgate.netnih.gov

One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of GSK2126458, also known as Omipalisib. researchgate.netnih.gov GSK2126458 is a highly potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway frequently dysregulated in human cancers. nih.govnewdrugapprovals.org

The synthesis of Omipalisib leverages the unique structure of this compound. The process typically begins with the conversion of 6-bromo-4-chloroquinoline (B1276899) to its more reactive 4-iodo counterpart. nih.gov The subsequent step involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, at the 4-position. For instance, this compound can be reacted with an organotin reagent like 4-(tributylstannanyl)pyridazine to install the pyridazine (B1198779) moiety, yielding the intermediate 6-bromo-4-(4-pyridazinyl)quinoline. newdrugapprovals.org Following this, a second coupling reaction is performed at the 6-position to introduce the final complex side chain, completing the synthesis of the drug molecule. nih.govnewdrugapprovals.org

Table 1: Key Synthetic Step for a GSK2126458 Precursor

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|

The quinoline nucleus is a core component of many anticancer agents, and its derivatives have been shown to exhibit a wide range of antitumor activities. researchgate.netarabjchem.org The this compound scaffold is an excellent starting point for generating novel quinoline-based anticancer compounds. The presence of two distinct halogen atoms allows for the systematic introduction of various functional groups at the 4- and 6-positions, enabling the exploration of structure-activity relationships and the optimization of cytotoxic effects. arabjchem.org For example, 6-bromoquinazoline (B49647) derivatives, which share a similar bicyclic core, have shown potent activity against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). nih.govnih.gov Studies have shown that the presence of a halogen atom, particularly at the 6-position of the quinoline or quinazoline (B50416) ring, can significantly enhance anticancer effects. nih.gov This makes this compound an ideal precursor for creating libraries of compounds for screening against various tumor types. researchgate.net

Quinoline derivatives have a long history as antimicrobial agents. The structural versatility of this compound allows for the synthesis of novel derivatives with potential antibacterial and antifungal properties. nih.gov Research into libraries of iodo-quinoline derivatives has demonstrated activity against various microbes, including the Gram-positive bacterium Staphylococcus epidermidis and the fungus Candida parapsilosis. nih.govnih.gov The introduction of an iodine atom into organic molecules has been specifically noted to increase antimicrobial activity. mdpi.com Furthermore, related 6-bromoindole (B116670) structures have been investigated as potent antimicrobial agents, suggesting that the 6-bromo substitution pattern is favorable for this biological activity. nih.gov By modifying the 4- and 6-positions of the quinoline ring, researchers can develop compounds that target specific bacterial mechanisms, such as DNA gyrase, a common target for quinolone antibiotics. mdpi.com

Table 2: Antimicrobial Activity of a Representative Iodo-Quinoline Derivative

| Compound | Test Organism | Activity (MIC in mg/mL) | Reference |

|---|---|---|---|

| Iodo-quinoline derivative | S. epidermidis | Variable, compound-dependent | mdpi.com |

| Iodo-quinoline derivative | K. pneumoniae | Generally low activity | mdpi.com |

The development of enzyme inhibitors is a major focus of modern drug discovery. ed.ac.uk Derivatives of this compound have been central to the creation of potent kinase inhibitors. As previously mentioned, GSK2126458 (Omipalisib) is a powerful dual PI3K/mTOR inhibitor. nih.govnih.gov X-ray crystallography studies have revealed that the quinoline nitrogen of this molecule forms a crucial interaction with the hinge region (specifically with the amino acid Val882) of the ATP-binding site of the PI3Kγ enzyme. nih.gov This interaction helps to anchor the inhibitor in the active site, contributing to its high potency. The broader class of 4-aminoquinazoline and quinoline derivatives has been extensively explored as inhibitors for a range of kinases, including the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. drugdesign.orgnih.gov The this compound scaffold provides a rigid and modifiable platform for designing inhibitors that can selectively target the ATP-binding sites of various kinases and other enzymes like topoisomerases.

Table 3: Enzyme Inhibition by a this compound Derivative

| Compound | Target Enzyme(s) | Role of Quinoline Core | Reference |

|---|

Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For halogenated quinolines, SAR studies focus on how the nature, position, and number of halogen substituents influence therapeutic effects. drugdesign.org Halogen atoms can modulate a molecule's lipophilicity, electronic distribution, and metabolic stability, and can also participate in specific interactions with biological targets, such as hydrogen bonds or halogen bonds. drugdesign.org

Design and Synthesis of Compound Libraries for Biological Screening

The discovery of new drug leads often begins with the screening of large collections of diverse molecules, known as compound libraries. science.govnih.gov this compound is an exceptionally useful scaffold for the synthesis of such libraries. Its dihalogenated structure with differential reactivity is ideal for combinatorial chemistry, where numerous variations of a core structure can be generated efficiently.

Researchers can employ a strategy of sequential, regioselective cross-coupling reactions. First, a diverse set of building blocks can be introduced at the more reactive 4-position (via the iodo group). The resulting pool of 6-bromo-4-substituted quinolines can then be subjected to a second coupling reaction at the 6-position, introducing another layer of molecular diversity. This approach allows for the rapid generation of a large library of unique 1,3,6-trisubstituted quinoline derivatives from a single, common intermediate. researchgate.net Such libraries can then be subjected to high-throughput screening against various biological targets, such as enzymes or cellular assays, to identify novel hit compounds for further development in areas like antimicrobial or anticancer research. nih.govnih.gov

Advanced Research Topics and Future Perspectives

Computational Chemistry and Mechanistic Studies of 6-Bromo-4-iodoquinoline Reactions

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of this compound. Such studies are crucial for understanding and predicting the regioselectivity of its reactions. The significant difference in the electronegativity and bond strength of the C-I and C-Br bonds is the primary determinant of its reactivity. The C-I bond is weaker and more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, a key step in many functionalization processes.

Mechanistic studies, often in tandem with computational modeling, focus on elucidating the pathways of reactions involving this compound. For instance, in palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Heck couplings, the initial oxidative addition preferentially occurs at the more labile C-I bond. nih.govresearchgate.net Kinetic studies and intermediate characterization help in optimizing reaction conditions to favor mono-functionalization at the 4-position, preserving the 6-bromo position for subsequent transformations. Understanding the role of ligands, bases, and solvents through these studies is paramount for developing highly efficient and selective catalytic cycles.

Table 1: Calculated Properties and Reactivity of Halogenated Quinolines

| Property | Description | Implication for this compound |

| Bond Dissociation Energy | Energy required to break the C-X bond. | The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more reactive. |

| Electron Density | Distribution of electrons in the molecule. | The carbon atom attached to iodine is more electron-deficient, favoring nucleophilic attack. |

| Reaction Barriers | Energy required to reach the transition state. | Computational models can predict lower activation barriers for reactions at the 4-iodo position. |

This table is generated based on general principles of organic chemistry and computational studies on similar halogenated aromatic compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline (B57606) derivatives to minimize environmental impact. arabjchem.org While specific green synthesis routes for this compound are not extensively documented, general strategies for quinoline synthesis can be adapted.

One promising approach is the use of water as a solvent. researchgate.netnih.govnih.gov "On-water" synthesis has been shown to accelerate reaction rates and simplify product isolation for various organic transformations. researchgate.netnih.govrsc.org For the synthesis of the quinoline core, catalyst-free methods in water have been developed, avoiding the use of hazardous reagents. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govmedchemexpress.comsci-hub.stresearchgate.netmdpi.com The application of microwave irradiation to classical quinoline syntheses, such as the Friedländer or Doebner-von Miller reactions, could provide a more sustainable route to the 6-bromo-4-hydroxyquinoline precursor, which can then be converted to this compound. researchgate.netresearchgate.net

Furthermore, the development of heterogeneous and recyclable catalysts can contribute to greener synthetic protocols. Utilizing solid-supported catalysts simplifies purification processes and reduces waste generation.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines

| Feature | Conventional Synthesis | Green Synthesis |

| Solvent | Often uses volatile organic compounds (VOCs). | Employs water, ionic liquids, or solvent-free conditions. |

| Catalyst | Homogeneous catalysts that are difficult to recover. | Heterogeneous, recyclable, or biocatalysts. |

| Energy Source | Conventional heating. | Microwave or ultrasound irradiation. |

| Atom Economy | Can be low, with significant byproduct formation. | High atom economy is a key objective. |

Novel Catalyst Systems for Functionalization Reactions of this compound

The selective functionalization of the two halogen atoms in this compound is a key challenge and an area of active research. Palladium- and copper-based catalyst systems are at the forefront of these efforts. researchgate.netsquarespace.comresearchgate.net

Palladium-Catalyzed Reactions:

Palladium-phosphine complexes are widely used for cross-coupling reactions. nih.govresearchgate.net The choice of phosphine (B1218219) ligand is critical in tuning the reactivity and selectivity of the catalyst. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalytic cycles. rsc.org For this compound, catalyst systems that exhibit high selectivity for the C-I bond allow for sequential functionalization. For example, a Sonogashira coupling can be performed at the 4-position, followed by a Suzuki or Buchwald-Hartwig amination at the 6-position. rsc.orgsquarespace.com

Copper-Catalyzed Reactions:

Copper catalysis has emerged as a cost-effective and versatile alternative to palladium for certain cross-coupling reactions. researchgate.net Copper-catalyzed reactions, such as the Ullmann condensation and Sonogashira-type couplings, can be employed for the functionalization of this compound. mdpi.com Research is focused on developing novel copper-ligand systems that can achieve high yields and selectivity under mild conditions.

Table 3: Examples of Catalyst Systems for Haloquinoline Functionalization

| Reaction Type | Catalyst System | Target Position |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Primarily C4-I |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine | Primarily C4-I |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | C6-Br or C4-I |

| Ullmann Condensation | CuI / Ligand / Base | C6-Br or C4-I |

Application of this compound in Material Science

The quinoline scaffold is a promising building block for functional organic materials due to its photophysical properties and thermal stability. rsc.org While direct applications of this compound in material science are still emerging, its potential is significant. The two halogen atoms serve as handles for introducing various functional groups, allowing for the tuning of the electronic and optical properties of the resulting materials.

Organic Light-Emitting Diodes (OLEDs):

Quinoline derivatives are utilized as electron-transporting materials, host materials, and fluorescent emitters in OLEDs. By introducing aromatic or heteroaromatic substituents through cross-coupling reactions at the 4- and 6-positions of this compound, novel materials with tailored energy levels and emission characteristics can be synthesized.

Fluorescent Sensors:

The quinoline core is inherently fluorescent, and its emission properties can be modulated by the attachment of specific recognition units. researchgate.netnih.govrsc.orgacs.orgarabjchem.org this compound can be functionalized to create chemosensors for the detection of metal ions or other analytes. nih.govacs.org The selective introduction of binding sites at the 4- and 6-positions could lead to the development of highly specific and sensitive fluorescent probes.

Conductive Polymers:

Incorporation of the rigid quinoline unit into polymer backbones can enhance their thermal stability and charge-transport properties. Polymerization of appropriately functionalized derivatives of this compound could lead to novel conductive or semi-conductive polymers with potential applications in organic electronics.

Development of Prodrugs and Targeted Delivery Systems Based on this compound Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. nih.govarabjchem.orgmdpi.comresearchgate.netresearchgate.net this compound can serve as a key intermediate in the synthesis of novel therapeutic agents. plos.org

Prodrug Design:

A prodrug is an inactive or less active compound that is converted into an active drug within the body. The functionalizable positions on this compound allow for the attachment of promoieties that can improve the pharmacokinetic properties of a parent drug, such as its solubility, stability, or ability to cross cell membranes. For instance, a biologically active quinoline derivative synthesized from this compound could be further modified with a promoiety that is cleaved by specific enzymes overexpressed in tumor cells, leading to targeted drug release. medchemexpress.com

Targeted Delivery Systems:

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and reducing side effects. mdpi.com The this compound scaffold can be incorporated into larger drug delivery systems. For example, it could be functionalized with linkers that allow for its conjugation to targeting ligands, such as antibodies or peptides, that recognize specific receptors on cancer cells. Alternatively, quinoline-based compounds can be encapsulated in nanoparticles or liposomes for passive or active targeting to tumor tissues.

The development of quinoline-based anticancer agents is an active area of research, and the versatile this compound scaffold provides a valuable platform for the design and synthesis of next-generation targeted therapies. nih.govrsc.orgresearchgate.netresearchgate.netrsc.orgbrieflands.com

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Bromo-4-iodoquinoline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogen exchange reactions. For example, 6-Bromo-4-chloroquinoline can be treated with hydroiodic acid (HI) or iodides under controlled conditions. A reported method uses HCl-saturated ethyl acetate to generate intermediates, followed by iodide substitution . To optimize purity, column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol are recommended. Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm substitution patterns (e.g., bromine and iodine positions on the quinoline ring). Mass spectrometry (EI-MS or HRMS) verifies molecular weight (MW = 334.91 g/mol). FT-IR identifies functional groups (C-Br at ~550 cm, C-I at ~500 cm). For crystallographic confirmation, single-crystal XRD with SHELXL refinement is ideal .

Q. How can researchers mitigate instability of this compound during storage?

- Methodological Answer : Store the compound in amber vials under inert atmosphere (argon or nitrogen) at −20°C. Conduct stability tests via periodic HPLC analysis. Avoid prolonged exposure to light or moisture, as iodine substituents are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig) may arise from ligand choice or solvent effects. Systematically vary parameters:

- Test palladium catalysts (e.g., Pd(OAc), Pd(dba)) with ligands (XPhos, SPhos).

- Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

- Analyze outcomes via GC-MS or -NMR. Reconcile data with computational studies (DFT) to identify transition-state barriers .

Q. How can this compound’s role in medicinal chemistry be validated while addressing conflicting biological activity reports?

- Methodological Answer : Design dose-response assays (e.g., IC measurements) across multiple cell lines to assess cytotoxicity. Use orthogonal assays (e.g., fluorescence polarization for target binding vs. Western blot for downstream protein expression). Cross-reference with structural analogs (e.g., 6-Bromo-4-chloroquinoline) to isolate iodine-specific effects .

Q. What experimental frameworks address the compound’s dual functionality in catalysis (e.g., as a ligand vs. substrate)?

- Methodological Answer : Perform competitive experiments:

- Compare catalytic efficiency in Pd-mediated reactions with/without this compound.

- Use X-ray absorption spectroscopy (XAS) to confirm coordination modes.

- Apply kinetic isotope effects (KIEs) to distinguish between ligand-assisted and substrate-driven pathways .

Q. How can computational modeling improve mechanistic understanding of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations (Gaussian or ORCA) to map potential energy surfaces for halogen exchange or cross-coupling steps. Validate with isotopic labeling (/) and kinetic studies. Compare computed NMR chemical shifts (GIAO method) with experimental data to refine models .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

- Methodological Answer : Use multivariate analysis (PCA or PLS-DA) to identify activity clusters. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Validate hits with dose-response curves and counter-screens against off-targets .

Q. How should researchers design controls to distinguish between iodine-specific effects and quinoline backbone contributions?

- Methodological Answer : Include three controls:

- Parent compound (quinoline).

- Mono-halogenated analogs (6-Bromoquinoline, 4-Iodoquinoline).

- Dehalogenated derivative (via catalytic hydrogenation).

Compare reactivity/activity trends using ANOVA with post-hoc Tukey tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。